molecular formula C11H7FN4O2 B11036359 5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11036359
M. Wt: 246.20 g/mol
InChI Key: JWQPCOAYFVJOMT-UHFFFAOYSA-N
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Description

2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole . Another approach is the ring closure of 1,2-dioximes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H7FN4O2

Molecular Weight

246.20 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H7FN4O2/c1-17-9-3-2-6(4-7(9)12)8-5-13-10-11(14-8)16-18-15-10/h2-5H,1H3

InChI Key

JWQPCOAYFVJOMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=NON=C3N=C2)F

Origin of Product

United States

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